

Technical Guide: DMTr-TNA-G(O6-CONPh2) (N2Ac)-amidite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DMTr-TNA-G(O6-CONPh2)
(N2Ac)-amidite**

Cat. No.: **B15587196**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is a specialized phosphoramidite building block used in the chemical synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA is a class of xeno-nucleic acids (XNAs) that utilizes a four-carbon α -L-threofuranosyl sugar in its backbone, replacing the canonical five-carbon ribose or deoxyribose found in RNA and DNA, respectively.^{[1][2]} This structural modification, which results in a 2' to 3' phosphodiester linkage, confers remarkable resistance to nuclease degradation, making TNA a highly promising candidate for therapeutic applications such as antisense therapy, aptamers, and gene regulation.^{[2][3]}

This document provides a comprehensive technical overview of **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite**, including its physicochemical properties, detailed protocols for its use in solid-phase oligonucleotide synthesis, and workflows for its incorporation and subsequent deprotection.

Molecular Structure and Components

The systematic name **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** precisely describes its chemical components:

- DMTr (4,4'-Dimethoxytrityl): A bulky, acid-labile protecting group attached to the 3'-hydroxyl of the threose sugar. It is essential for protecting this position during synthesis and is removed at the beginning of each coupling cycle.
- TNA (Threose Nucleic Acid): Refers to the α -L-threofuranosyl sugar that forms the backbone, distinguishing it from natural nucleic acids.
- G (Guanine): The purine nucleobase.
- (O6-CONPh2) (O6-diphenylcarbamoyl): A bulky protecting group on the O6 position of the guanine base.^{[1][4]} This group is critical for preventing undesired side reactions and for directing the glycosylation step to yield the correct N9 isomer during the monomer's synthesis.^{[1][4]}
- (N2Ac) (N2-Acetyl): A standard protecting group for the exocyclic amine (N2 position) of guanine to prevent branching during oligonucleotide chain elongation.^[4]
- -amidite (β -cyanoethyl phosphoramidite): The reactive phosphine moiety at the 2'-position of the threose sugar, which enables the coupling reaction to the free 3'-hydroxyl of the growing oligonucleotide chain.

Technical Data and Specifications

Quantitative data for **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** is summarized below. Data is compiled from supplier technical sheets and relevant scientific literature.

Table 1: Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₅₄ H ₅₇ N ₈ O ₉ P	[5][6]
Molecular Weight	993.07 g/mol	[3][5][6]
CAS Number	325683-97-4	[3][5]
Appearance	Solid	[3]
Purity	\geq 98% (Typical)	[3][7]
Storage Conditions	-20°C to -80°C	[7]

Table 2: Oligonucleotide Synthesis Parameters

Parameter	Recommendation	Notes
Solvent	Anhydrous Acetonitrile	Standard for phosphoramidite chemistry.
Concentration	0.05 M - 0.1 M	Higher concentrations may be required for difficult couplings.
Activator	5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)	Standard activators for phosphoramidite chemistry.
Coupling Time	5 - 15 minutes	TNA amidites often require extended coupling times compared to standard DNA/RNA amidites to achieve high efficiency. ^[4]
Coupling Efficiency	>95%	Efficiency can be sequence-dependent. Recent studies suggest that the bulky DPC group may slightly lower coupling efficiency compared to less sterically hindered protecting groups. ^[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** in automated solid-phase oligonucleotide synthesis.

Automated Solid-Phase Synthesis Cycle

This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Preparation:

- Dissolve **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
- Install the solution on a designated port on the synthesizer.
- Ensure all other necessary reagents (activator, deblocking, capping, and oxidizing solutions) are fresh and properly installed.

2. Synthesis Cycle (for each incorporation):

- Step 1: Deblocking (Detrytiation)
- The solid support-bound oligonucleotide is treated with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 3'-DMTr protecting group from the terminal nucleotide.
- This reaction exposes the 3'-hydroxyl group for the subsequent coupling step.
- Step 2: Coupling
- The **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** solution and an activator solution (e.g., 0.25 M ETT) are delivered simultaneously to the synthesis column.
- The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing chain.
- Crucial Parameter: Set the coupling time to a minimum of 5 minutes. For sequences with known difficult couplings, this time may be extended up to 15 minutes or a double-coupling protocol may be employed.[4]
- Step 3: Capping
- Any unreacted 3'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole).
- This step is critical to prevent the formation of deletion-mutant sequences (n-1 mers).
- Step 4: Oxidation
- The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
- This completes one cycle of nucleotide addition. The process is repeated until the desired sequence is assembled.

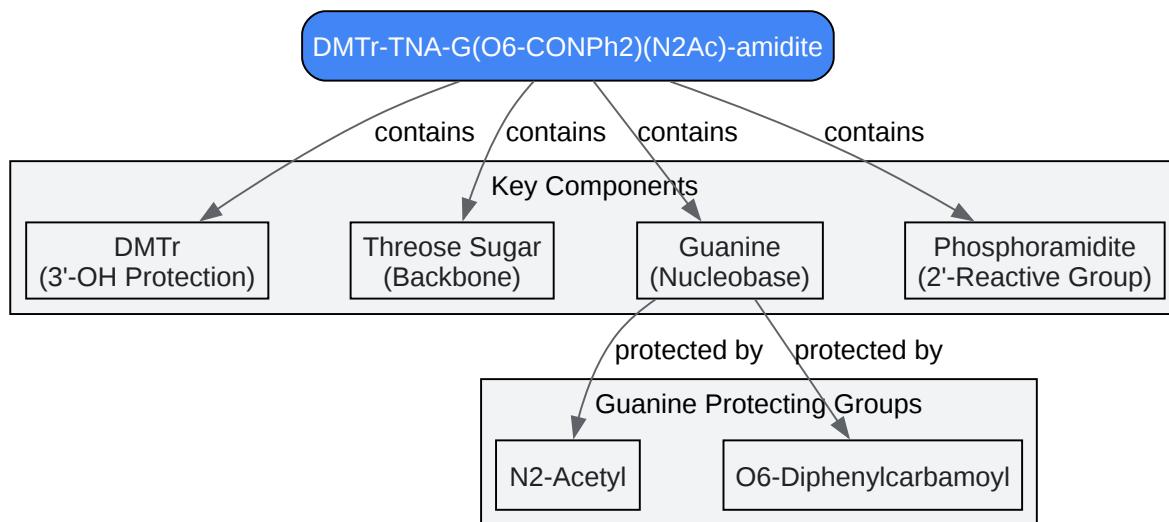
Post-Synthesis Cleavage and Deprotection

After the final coupling cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

1. Reagent:

- Concentrated aqueous ammonium hydroxide (NH₄OH, ~30%).[2][4]

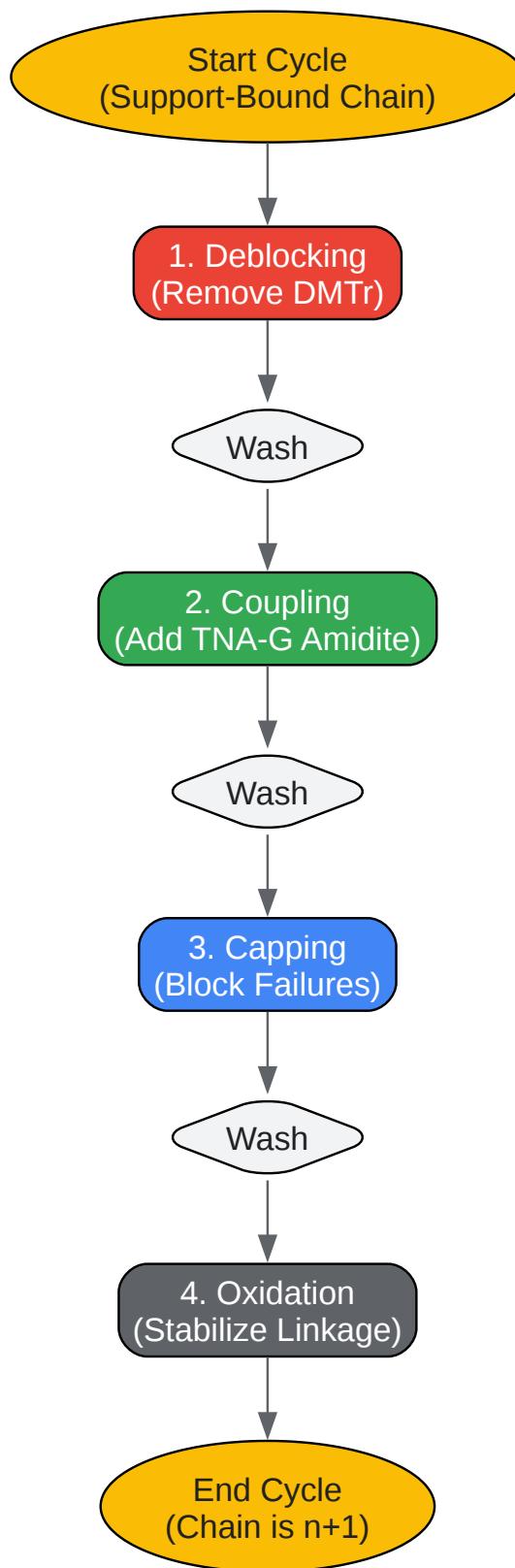
2. Procedure:


- Transfer the solid support from the synthesis column to a screw-cap vial.
- Add the concentrated ammonium hydroxide solution (typically 1-2 mL for a 1 μ mol scale synthesis).
- Seal the vial tightly.
- Heat the vial at 55°C for 16-18 hours.^[2] This single step performs three actions simultaneously:
- Cleavage: The succinyl linker is hydrolyzed, releasing the oligonucleotide from the solid support.
- Phosphate Deprotection: The β -cyanoethyl groups are removed from the phosphate backbone via β -elimination.
- Base Deprotection: The N2-acetyl and O6-diphenylcarbamoyl groups on guanine are removed.
- After incubation, cool the vial to room temperature.
- Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
- Dry the crude oligonucleotide solution using a centrifugal vacuum concentrator.

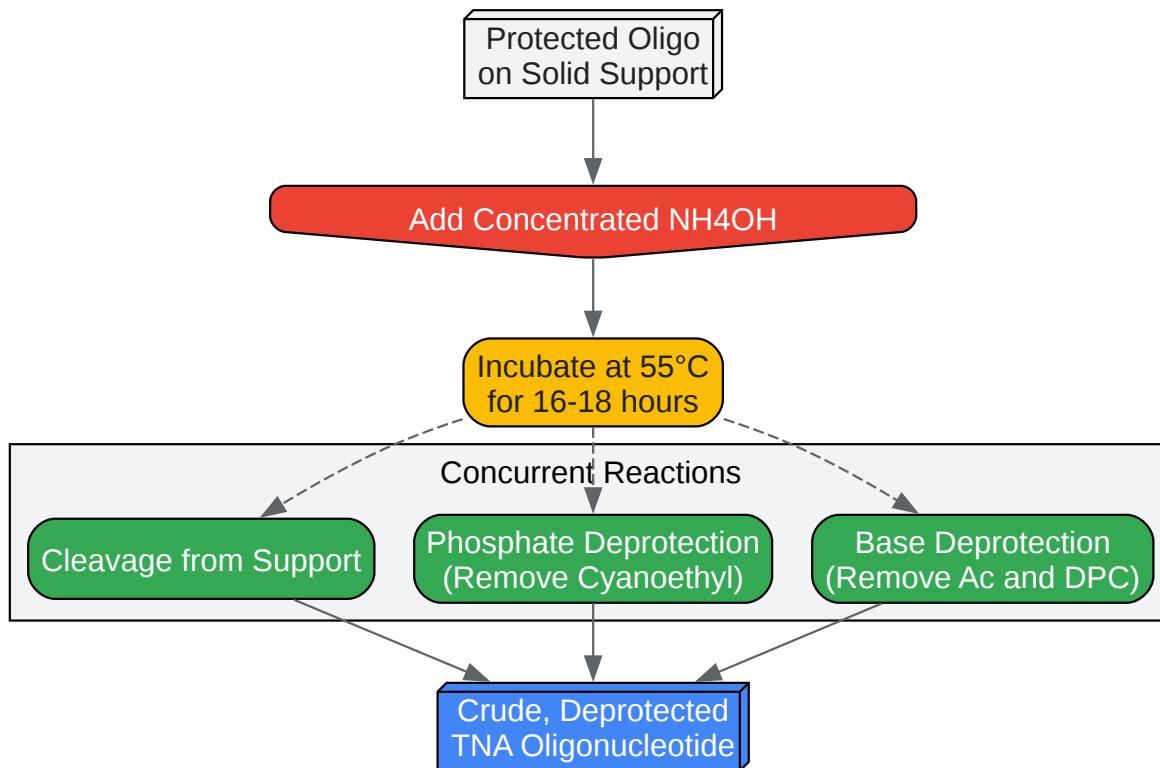
3. Purification:

- The resulting crude TNA oligonucleotide can be purified using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Diagrams and Workflows


Molecular Component Diagram

[Click to download full resolution via product page](#)


Caption: Key components of the **DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite** molecule.

Automated Synthesis Cycle Workflow

[Click to download full resolution via product page](#)

Caption: The four-step cycle for solid-phase oligonucleotide synthesis.

Post-Synthesis Deprotection Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the cleavage and deprotection of TNA oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]

- 3. nbs-bio.com [nbs-bio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DMTr-TNA-G(O6 - CONPh2)(N2Ac)-amidite, 325683-97-4 | BroadPharm [broadpharm.com]
- 6. DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587196#what-is-dmtr-tna-g-o6-conph2-n2ac-amidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com